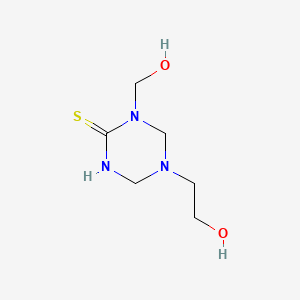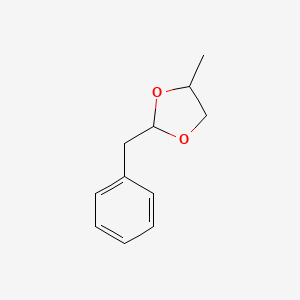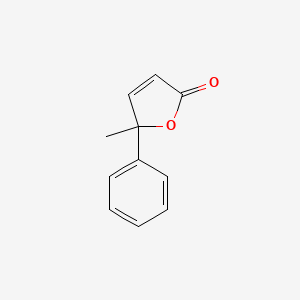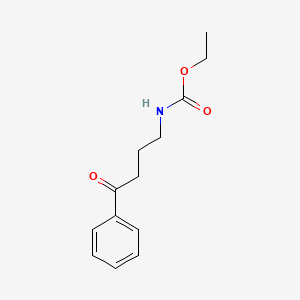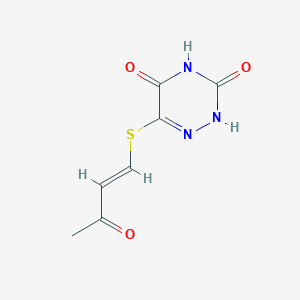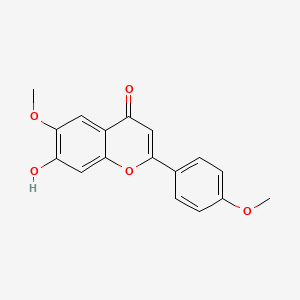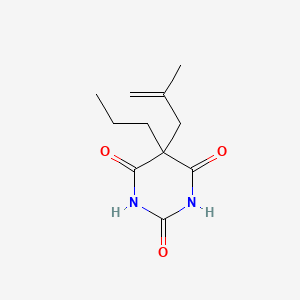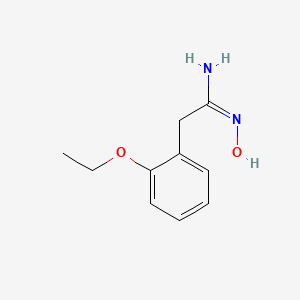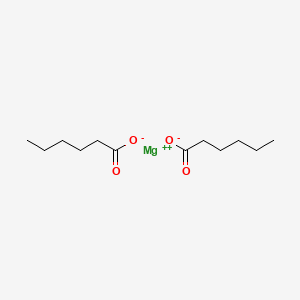![molecular formula C13H10N2O2S B13796349 6-M-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13796349.png)
6-M-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-M-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-M-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid typically involves the reaction of aminothiazole with halo carbonyl compounds. One common method includes the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid, followed by cyclization to form the imidazo[2,1-B]thiazole ring . The reaction conditions often involve the use of dehydrating agents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and diisopropylethylamine (DIPEA) in a T-mixer .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow systems with multistage reactors to optimize yield and efficiency. This approach allows for the synthesis of the compound without the need for intermediate isolation, making the process more streamlined and cost-effective .
化学反応の分析
Types of Reactions: 6-M-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted imidazo[2,1-B]thiazole derivatives.
科学的研究の応用
6-M-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
作用機序
The mechanism of action of 6-M-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells . The compound’s ability to bind to DNA or proteins can result in the inhibition of cell proliferation and induction of apoptosis .
類似化合物との比較
Imidazo[2,1-B]thiazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and properties.
Thiazole derivatives: Compounds like sulfathiazole and ritonavir, which contain the thiazole ring, exhibit antimicrobial and antiviral activities.
Imidazole derivatives: Compounds such as metronidazole and omeprazole, which contain the imidazole ring, are known for their antibacterial and antiulcer properties.
Uniqueness: 6-M-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of the imidazole and thiazole rings makes it a versatile scaffold for the development of new therapeutic agents and materials .
特性
分子式 |
C13H10N2O2S |
|---|---|
分子量 |
258.30 g/mol |
IUPAC名 |
6-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid |
InChI |
InChI=1S/C13H10N2O2S/c1-8-3-2-4-9(5-8)10-6-15-11(12(16)17)7-18-13(15)14-10/h2-7H,1H3,(H,16,17) |
InChIキー |
DUMIMFQWJWGVCA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=CN3C(=CSC3=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


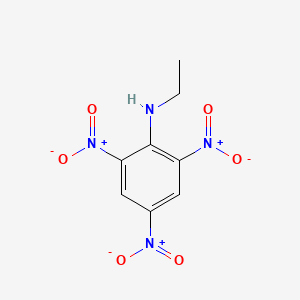
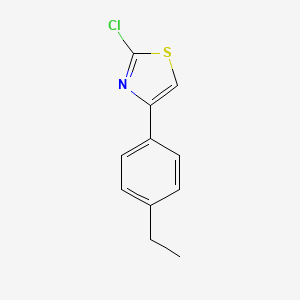
![Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane](/img/structure/B13796274.png)
